3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that features a brominated benzodioxole moiety attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 6-bromo-1,3-benzodioxole with appropriate dihydropyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in piperidine derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-6-(3-hydroxypropyl)-8-[4-(1-pyrrolidinylmethyl)phenyl]-1,8-dihydro-3,4-azocinedicarboxylate
Uniqueness
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the brominated benzodioxole moiety and the dihydropyridine ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H16BrNO6 |
---|---|
Molecular Weight |
410.2g/mol |
IUPAC Name |
dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H16BrNO6/c1-19-6-10(16(20)22-2)15(11(7-19)17(21)23-3)9-4-13-14(5-12(9)18)25-8-24-13/h4-7,15H,8H2,1-3H3 |
InChI Key |
KUGCJWUQIRYEQK-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC3=C(C=C2Br)OCO3)C(=O)OC |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC3=C(C=C2Br)OCO3)C(=O)OC |
Origin of Product |
United States |
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